
Methyl 2-O-mannopyranosyl-rhamnopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-mannopyranosyl-rhamnopyranoside, also known as MRM, is a complex carbohydrate molecule that has gained attention in the scientific community due to its potential therapeutic applications. MRM is a disaccharide composed of two sugar molecules, mannose and rhamnose, and is commonly found in the cell walls of various bacteria and fungi. In recent years, MRM has been synthesized in the laboratory and studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Methyl 2-O-mannopyranosyl-rhamnopyranoside is not fully understood, but it is believed to interact with various receptors and enzymes in the body. One proposed mechanism involves the interaction of Methyl 2-O-mannopyranosyl-rhamnopyranoside with Toll-like receptors (TLRs), which are involved in the immune response. Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to activate TLR2 and TLR4, which may contribute to its immunostimulatory effects.
Biochemical and Physiological Effects:
Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have various biochemical and physiological effects. In addition to its immunostimulatory properties, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have antioxidant activity and can inhibit the growth of certain bacteria and fungi. Methyl 2-O-mannopyranosyl-rhamnopyranoside has also been shown to have a prebiotic effect, promoting the growth of beneficial gut bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 2-O-mannopyranosyl-rhamnopyranoside is its ability to enhance the immune response to certain antigens, which may be useful in the development of vaccines. Additionally, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. However, one limitation of Methyl 2-O-mannopyranosyl-rhamnopyranoside is its high cost of production, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Methyl 2-O-mannopyranosyl-rhamnopyranoside. One area of research involves the use of Methyl 2-O-mannopyranosyl-rhamnopyranoside as a prebiotic, which may have implications for the treatment of various gut-related diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-O-mannopyranosyl-rhamnopyranoside and its potential therapeutic applications. Finally, the development of more cost-effective methods for the synthesis of Methyl 2-O-mannopyranosyl-rhamnopyranoside may increase its use in various applications.
Méthodes De Synthèse
Methyl 2-O-mannopyranosyl-rhamnopyranoside can be synthesized in the laboratory using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. One common method of enzymatic synthesis involves the use of a specific enzyme, α-rhamnosidase, to catalyze the formation of Methyl 2-O-mannopyranosyl-rhamnopyranoside from the precursor molecule, rhamnose.
Applications De Recherche Scientifique
Methyl 2-O-mannopyranosyl-rhamnopyranoside has been studied extensively for its potential therapeutic applications. One area of research involves the use of Methyl 2-O-mannopyranosyl-rhamnopyranoside as a prebiotic, which can promote the growth of beneficial gut bacteria. Additionally, Methyl 2-O-mannopyranosyl-rhamnopyranoside has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. Methyl 2-O-mannopyranosyl-rhamnopyranoside has also been studied for its potential use as an adjuvant in vaccines, as it can enhance the immune response to certain antigens.
Propriétés
Numéro CAS |
108438-32-0 |
|---|---|
Nom du produit |
Methyl 2-O-mannopyranosyl-rhamnopyranoside |
Formule moléculaire |
C13H24O10 |
Poids moléculaire |
340.32 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-methoxy-6-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)9(18)11(13(20-2)21-4)23-12-10(19)8(17)7(16)5(3-14)22-12/h4-19H,3H2,1-2H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m0/s1 |
Clé InChI |
MBCUBDZIVIXGRM-QHBPTYSQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonymes |
M-Man-Rha methyl 2-O-alpha-L-mannopyranosyl-alpha-L-rhamnopyranoside methyl 2-O-mannopyranosyl-rhamnopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



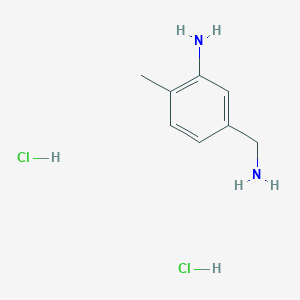


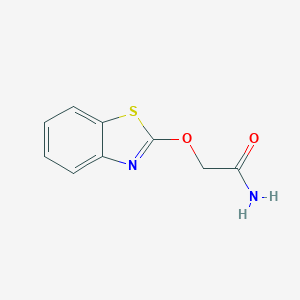

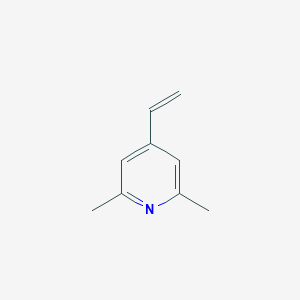
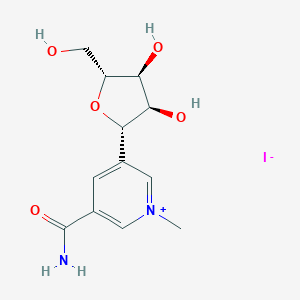
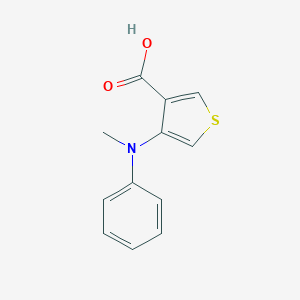
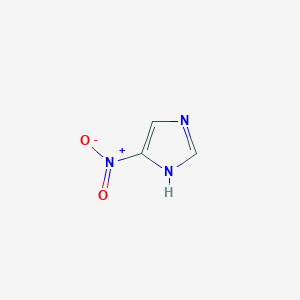

![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)


